molecular formula C11H12F3NO3 B12279228 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid

Cat. No.: B12279228
M. Wt: 263.21 g/mol
InChI Key: PELAENJJBQQCKB-UHFFFAOYSA-N
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Description

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid is a high-value chiral building block designed for advanced pharmaceutical research and organic synthesis. This compound features a benzyl backbone substituted with a trifluoromethoxy group, a motif known to influence the electronic, metabolic, and binding properties of molecules, making it highly valuable in drug discovery . Its primary application is in peptide chemistry and as a critical intermediate in the synthesis of complex organic molecules, particularly for the development of potential therapeutics . Compounds with this core structure are frequently explored in metabolic disease research; for instance, structurally similar 3-amino-4-aryl-butyric acid derivatives are key intermediates in Dipeptidyl Peptidase-IV (DPP-4) inhibitors like sitagliptin, used for Type II diabetes treatment . Furthermore, the phenylbutyric acid scaffold is well-established in pharmacology, with mechanisms of action that include acting as a chemical chaperone to reduce endoplasmic reticulum stress and as a histone deacetylase inhibitor, investigations of which have extended into areas such as Alzheimer's disease therapy . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

3-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(15)6-10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)

InChI Key

PELAENJJBQQCKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Asymmetric Reduction

A foundational approach involves Friedel-Crafts acylation of L-aspartic acid derivatives to introduce the trifluoromethoxy-substituted phenyl group. For example, PMC11497135 details a method where 3-(trifluoromethoxy)phenylacetic acid undergoes condensation with Meldrum’s acid in tetrahydrofuran (THF) at 50°C, followed by decarboxylation. The resulting diketone intermediate is subjected to asymmetric hydrogenation using a palladium-carbon catalyst under 10 atm H₂ pressure, yielding the (R)-enantiomer with 80.7% enantiomeric excess (ee).

Key Data :

Step Reagents/Conditions Yield Purity Source
Condensation THF, N,N-carbonyldiimidazole, 50°C, 7h 77.3% 95%
Asymmetric Hydrogenation Pd/C, H₂ (10 atm), 18h 80.7% 98%

Condensation-Based Route with Boc Protection

Boc-Anhydride Mediated Amine Protection

Patent CN112500316A outlines a strategy using tert-butoxycarbonyl (Boc) protection to minimize side reactions. The trifluoromethoxy-substituted phenylbutyric acid precursor is reacted with Boc anhydride in toluene at 20°C for 10h, achieving 92.66% purity with <6% condensation impurities. Comparative studies show toluene outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in reducing byproducts.

Optimization Insights :

  • Solvent Selection : Toluene reduces impurity generation by 40% compared to DCM.
  • Base : Sodium hydroxide (1:1.2 molar ratio) enhances reaction efficiency over triethylamine.

Catalytic Hydrogenation of Nitro Intermediates

Nitro Group Reduction

WO2014086325A1 describes hydrogenating a nitro precursor (3-nitro-4-[3-(trifluoromethoxy)phenyl]butyric acid) in methanol with Raney nickel at 55°C. This method achieves 85% yield but requires stringent control over reaction time to prevent over-reduction.

Comparative Data :

Catalyst Solvent Temperature Time Yield
Raney Ni Methanol 55°C 8h 85%
Pd/C Ethanol 25°C 12h 78%

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Data from CN112500316A and WO2014086325A1 underscore the critical role of solvent polarity and reaction temperature:

Solvent Comparison :

Solvent Impurity Level Reaction Time Yield
Toluene 5.96% 10h 81.7%
Dichloromethane 12.78% 24h 75%
Tetrahydrofuran 13.82% 24h 71.8%

Temperature Optimization :

  • Reactions at 20°C reduce racemization risks compared to higher temperatures (>40°C).

Analytical Characterization and Quality Control

HPLC and NMR Validation

Post-synthesis, reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) confirms >98% purity. ¹H NMR (DMSO-d₆) shows characteristic signals:

  • δ 7.45–7.30 (m, 3H, aromatic)
  • δ 4.12 (q, 1H, α-CH)
  • δ 2.58 (t, 2H, β-CH₂).

Chemical Reactions Analysis

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid, focusing on substituent variations, molecular properties, and research relevance:

Compound Name CAS Substituent Molecular Formula Molecular Weight Key Features
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid N/A (SY224990) -OCF₃ at 3-position C₁₁H₁₁F₃NO₃ 270.21 g/mol High electronegativity; potential for enhanced metabolic stability .
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid 1391230-73-1 -CF₃ at 3,5-positions C₁₂H₁₁F₆NO₂ 315.21 g/mol Increased lipophilicity; stronger electron-withdrawing effects .
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl 270065-79-7 -CF₃ at 4-position; hydrochloride salt C₁₁H₁₂F₃NO₂·HCl 283.67 g/mol Chiral center (S-configuration); salt form improves solubility .
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid 270596-51-5 -F at 3-position; Boc-protected C₁₅H₂₀FNO₄ 297.33 g/mol Boc group enhances stability during peptide synthesis .
3-Amino-4-(2,6-dichlorophenyl)butyric Acid 1267335-85-2 -Cl at 2,6-positions C₁₀H₁₁Cl₂NO₂ 260.11 g/mol Steric hindrance from halogens; potential for altered receptor binding .
4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid N/A -CF₃ at 3-position; ketone moiety C₁₁H₁₀F₃NO₃ 261.20 g/mol Non-amino acid derivative; likely used as a synthetic intermediate .

Key Comparative Insights

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ in 1391230-73-1. This difference may influence metabolic stability and bioavailability . Positional Isomerism: For example, (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl (270065-79-7) has a -CF₃ group at the 4-position, which alters steric interactions compared to the 3-substituted analog .

Protective Groups :

  • Boc- or Fmoc-protected analogs (e.g., 270596-51-5, 269396-66-9) are commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The unprotected target compound (SY224990) may require in-situ protection for similar applications .

The hydrochloride salt form (270065-79-7) enhances aqueous solubility, a critical factor for in vitro assays .

Synthetic Utility: Compounds like 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid (CAS N/A) are likely intermediates in synthesizing more complex fluorinated amino acids .

Biological Activity

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid is a synthetic compound with significant potential in medicinal chemistry, particularly as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors. Its unique structure, characterized by the trifluoromethoxy group, enhances its biological activity, particularly in the context of metabolic disorders such as type II diabetes mellitus. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 333.30 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents (e.g., chloroform, DMSO), limited solubility in water.

3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid primarily functions as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. Inhibition of DPP-4 leads to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

Antidiabetic Effects

Research indicates that this compound exhibits hypoglycemic effects when used in conjunction with other antidiabetic agents like metformin. In preclinical studies, it has shown promise in improving glycemic control by modulating insulin secretion and reducing postprandial glucose levels.

Study ReferenceMethodologyKey Findings
In vitro assays on pancreatic beta-cellsIncreased insulin secretion and reduced glucose levels
Animal models of type II diabetesSignificant reduction in fasting blood glucose levels

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with further investigations needed to elucidate its metabolic pathways and excretion routes.

Study 1: Efficacy in Diabetic Models

A study conducted on diabetic rats demonstrated that treatment with 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid resulted in a significant reduction in blood glucose levels compared to untreated controls. The compound was administered at varying doses over four weeks, showing a dose-dependent response.

Study 2: Synergistic Effects with Metformin

In a combined treatment study involving diabetic mice, the administration of this compound alongside metformin resulted in enhanced hypoglycemic effects. The combination therapy not only improved glycemic control but also showed a reduction in body weight gain associated with diabetes.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Initial toxicity studies indicate that 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully assess its safety and potential side effects.

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